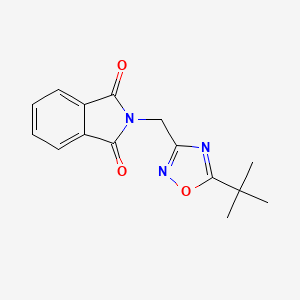
2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic derivative with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molar Mass : 342.36 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is largely attributed to its structural components:
- Isoindoline-1,3-dione : Known for its ability to interact with various biological targets.
- Oxadiazole moiety : Contributes to the compound's pharmacological properties by enhancing electron density and facilitating interactions with biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds containing oxadiazole and isoindoline structures can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives similar to this compound have IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Mechanistic Insights
The proposed mechanisms of action include:
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a series of isoindoline derivatives were synthesized and evaluated for their antitumor activity. The study highlighted that the presence of the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tert-butyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
Propriétés
IUPAC Name |
2-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)14-16-11(17-21-14)8-18-12(19)9-6-4-5-7-10(9)13(18)20/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAYDUVTYPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














